

An In-depth Technical Guide to the Industrial Synthesis of 1,6-Hexanediol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core industrial synthesis methods for 1,6-hexanediol, a crucial diol in the production of polyurethanes, polyesters, and other specialty chemicals. The document details the prevalent petro-based routes, including the hydrogenation of adipic acid and the hydroformylation of butadiene, alongside emerging sustainable bio-based alternatives. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key methodologies are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to offer a clear visual representation of the chemical processes.

Hydrogenation of Adipic Acid and its Esters

The most established industrial route to 1,6-**hexanediol** involves the catalytic hydrogenation of adipic acid or its esters, such as dimethyl adipate.[1][2] This process can be carried out in a single step directly from adipic acid or via a two-step process involving esterification followed by hydrogenation.[1][3]

The direct hydrogenation of adipic acid is typically performed at elevated temperatures and pressures in the presence of a heterogeneous catalyst.[4] A variety of catalysts have been developed to improve yield and selectivity, with common choices including cobalt, copper, or manganese-based catalysts.[4] More advanced catalytic systems, such as bimetallic and atomically dispersed catalysts, have shown significant improvements in performance.[1][3]



Alternatively, a two-step process is often employed where adipic acid is first esterified with an alcohol, like methanol, to form a diester (e.g., dimethyl adipate). This ester is then hydrogenated to 1,6-hexanediol.[2] This approach can offer advantages in terms of reaction conditions and catalyst stability.[2]

Comparative Performance of Catalysts for Adipic Acid

Hvdrogenation

Cataly st Syste m	Suppo rt	Tempe rature (°C)	Pressu re (bar)	Reacti on Time (h)	Adipic Acid Conve rsion (%)	1,6- Hexan ediol Yield (%)	1,6- Hexan ediol Selecti vity (%)	Refere nce
Atomica Ily dispers ed Ni	SiO ₂	220	50 (initial H ₂)	12	100	~94	-	[1]
5 wt% RuSn	Al ₂ O ₃	220	50 (initial H ₂)	12	-	~56	-	[1]
Ir-Re	Carbon	180	100	16	100	-	59	[3]
RuCoP	Carbon	220	65	-	80	64	80	[5]
Pt/Mo	-	70-180	45-86	-	-	>60	-	[6]

Experimental Protocol: One-Step Hydrogenation of Adipic Acid with Atomically Dispersed Ni/SiO₂ Catalyst[1]

Catalyst Synthesis (Ammonia Evaporation with Hydrothermal Method): An atomically dispersed Ni/SiO₂ catalyst (Ni-ad) with a Ni loading of 15 wt% is synthesized using an ammonia evaporation method combined with a hydrothermal treatment. For comparison, a 20 wt%

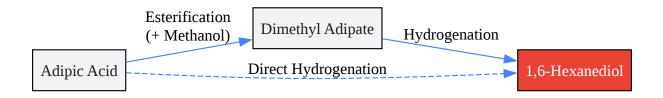


Ni/SiO₂ catalyst is prepared by incipient wetness impregnation (Ni-im), and a 5 wt% RuSn/Al₂O₃ (RuSn) is also prepared by incipient wetness impregnation.

Catalytic Hydrogenation Procedure:

- A 300 mL batch-type reactor (Parr model 4561) is charged with 0.1 g of adipic acid (AA), 60 mL of 1,4-dioxane as the solvent, and 0.1 g of the Ni-ad catalyst.
- The reactor is sealed and purged with hydrogen gas.
- The reactor is pressurized with an initial hydrogen pressure of 50 bar.
- The reaction mixture is heated to 220°C with a stirring rate of 500 rpm.
- The reaction is allowed to proceed for 12 hours.
- After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.
- The product mixture is analyzed by gas chromatography (GC) to determine the conversion of adipic acid and the yield of 1,6-hexanediol.

Catalyst Characterization: The physicochemical properties of the catalysts are characterized using techniques such as N₂ physisorption, X-ray diffraction (XRD), high-resolution transmission electron microscopy (HR-TEM), X-ray photoelectron spectroscopy (XPS), UV-vis spectroscopy, pyridine-IR spectroscopy, CO chemisorption/desorption, H₂-temperature programmed reduction (H₂-TPR), and NH₃-temperature programmed desorption (NH₃-TPD).



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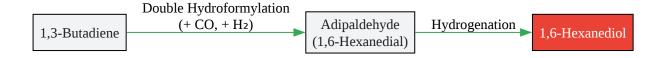
Fig. 1: Synthesis of 1,6-hexanediol from adipic acid.



Hydroformylation of Butadiene

An alternative petrochemical route to 1,6-**hexanediol** starts from 1,3-butadiene.[7][8] This process involves a double hydroformylation (or dihydroformylation) reaction to produce adipaldehyde (1,6-hexanedial), which is subsequently hydrogenated to 1,6-**hexanediol**.[7][9]

The hydroformylation of butadiene is a challenging reaction due to the potential for the formation of various isomers and byproducts.[10][11] The use of specific rhodium-based catalysts complexed with poly-phosphite ligands has been shown to achieve high conversions of butadiene to the desired linear 1,6-hexanedial.[9] To prevent side reactions, the intermediate mono-aldehyde can be protected in situ as an acetal before the second hydroformylation step. [7] The resulting dialdehyde is then hydrogenated to yield 1,6-hexanediol.[9]



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Fig. 2: Synthesis of 1,6-hexanediol from 1,3-butadiene.

Bio-based Synthesis Routes

With a growing emphasis on sustainability, significant research has been directed towards the production of 1,6-**hexanediol** from renewable biomass resources.[12][13] These routes typically involve the catalytic conversion of cellulose-derived platform molecules such as 5-hydroxymethylfurfural (HMF) and levoglucosenone.[14][15][16]

From 5-Hydroxymethylfurfural (HMF)

One promising bio-based pathway involves the conversion of HMF, which can be derived from the dehydration of hexose sugars. The synthesis of 1,6-**hexanediol** from HMF is a multi-step process that can be achieved using double-layered catalysts.[15][17] For instance, a combination of Pd/SiO₂ and Ir-ReO_x/SiO₂ catalysts in a fixed-bed reactor has been shown to be effective.[15] Another approach utilizes a reusable Pd/zirconium phosphate (ZrP) catalyst with formic acid as a hydrogen source.[14][18]



Experimental Protocol: Synthesis of 1,6-**Hexanediol** from HMF with Double-Layered Catalysts[15]

Catalyst Preparation:

 Pd/SiO₂ and Ir-ReO_x/SiO₂ catalysts are prepared and loaded into a fixed-bed reactor in two distinct layers.

Reaction Conditions:

- The reaction is carried out in a solvent mixture of 40% water and 60% tetrahydrofuran (THF).
- The reaction temperature is maintained at 373 K (100°C).
- The hydrogen pressure is set to 7.0 MPa.
- Under these optimal conditions, a 57.8% yield of 1,6-hexanediol can be obtained.

From Levoglucosenone

Levoglucosenone, another platform chemical derivable from the pyrolysis of cellulose, can also be converted to 1,6-**hexanediol**.[16][19] This process typically involves a two-step hydrogenation.[16][20] In the first step, levoglucosenone is hydrogenated at a lower temperature to form an intermediate product mixture. This mixture is then subjected to a second hydrogenation step at a higher temperature to yield 1,6-**hexanediol**.[20]

Experimental Protocol: Two-Step Hydrogenation of Levoglucosenone[20]

Catalyst Preparation:

• Two different hydrogenation catalysts are used for the two steps. The patent suggests that the catalysts can be prepared by methods such as drying, calcination, and reduction.

Reaction Procedure:

• First Hydrogenation: Levoglucosenone is contacted with hydrogen in the presence of the first hydrogenation catalyst at a temperature between approximately 25°C and 150°C to form an intermediate product mixture.



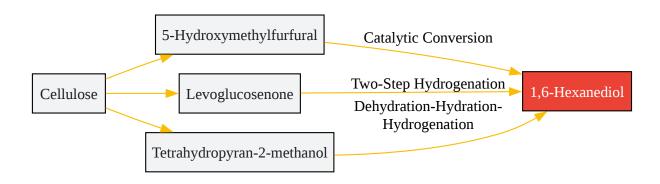
• Second Hydrogenation: The intermediate product mixture is then heated in the presence of hydrogen and the second hydrogenation catalyst at a temperature between about 120°C and 260°C to form a final product mixture containing 1,6-hexanediol.

From Tetrahydropyran-2-methanol (THP2M)

A three-step conversion of cellulose-derived tetrahydropyran-2-methanol (THP2M) to 1,6-**hexanediol** has also been reported.[21] This method utilizes relatively inexpensive catalysts. The process involves:

- Catalytic dehydration of THP2M to 2,3,4,5-tetrahydrooxepine (THO) with a yield of up to 40%.
- Hydration of THO to 2-oxepanol (OXL) and 6-hydroxyhexanal (6HDHX) with a combined yield of 85% without a catalyst.
- Quantitative hydrogenation of OXL and 6HDHX to 1,6-hexanediol over a commercial Ni/C or Ru/C catalyst.

The overall yield of 1,6-hexanediol from THP2M through this route is reported to be 34%.[21]



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Fig. 3: Bio-based synthesis routes to 1,6-hexanediol.

Purification

Regardless of the synthesis route, the crude 1,6-hexanediol product is typically purified to meet the high purity requirements for polymerization applications.[2][22] The primary method



for purification is fractional distillation under reduced pressure.[4][22] For instance, distillation can be carried out at a pressure of 0.1 to 100 kPa and a bottom temperature of 130 to 250°C to achieve a purity of 99% or more.[22]

Conclusion

The industrial synthesis of 1,6-**hexanediol** is dominated by the hydrogenation of adipic acid and its esters, a mature and well-understood technology. However, the hydroformylation of butadiene offers an alternative petro-based route. The future of 1,6-**hexanediol** production is increasingly pointing towards sustainable, bio-based methods, with several promising pathways from cellulose-derived platform molecules under active development. These bio-based routes have the potential to reduce the environmental impact of 1,6-**hexanediol** production, although challenges in terms of yield, selectivity, and economic viability are still being addressed. Further research and development in catalysis and process optimization will be crucial for the commercialization of these green technologies.

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